molecular formula C9H15Cl2N3O B13726778 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride

Cat. No.: B13726778
M. Wt: 252.14 g/mol
InChI Key: UZCOCSRJIHVPLI-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated pyrazole is reacted with propionamide in the presence of a base such as triethylamine to form the desired compound.

    Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole compounds.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride
  • 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-butyramide hydrochloride
  • 3-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride

Uniqueness

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propionamide group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C9H14ClN3O.ClH/c1-6-9(7(2)13(3)12-6)11-8(14)4-5-10;/h4-5H2,1-3H3,(H,11,14);1H

InChI Key

UZCOCSRJIHVPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCCl.Cl

Origin of Product

United States

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